![molecular formula C7H8N2O2 B1342445 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol CAS No. 1075260-60-4](/img/structure/B1342445.png)

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

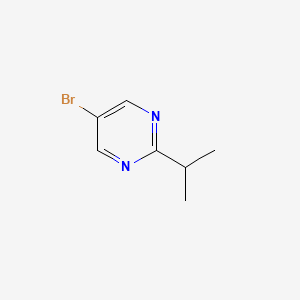

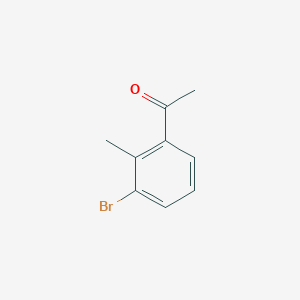

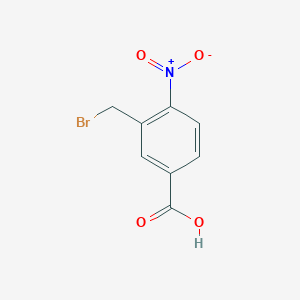

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a chemical compound with the molecular formula C7H8N2O2 . It is a yellow solid with a molecular weight of 152.15 . The IUPAC name for this compound is 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-ol .

Molecular Structure Analysis

The InChI code for 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is 1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol derivatives have been actively investigated for their synthesis and chemical transformation capabilities. For instance, a study by Kotali et al. (2009) detailed the synthesis of angular 7,8-pyridazinocoumarins through the transformation of a hydroxy group into an acyl group, indicating the compound's versatility in forming new C-C bonds (Kotali, Lafazanis, & Harris, 2009). Furthermore, Paronikyan et al. (2016) developed a method for synthesizing 8-hydrazino derivatives of pyrano[3,4-c]pyridines, leading to new tricyclic heterocyclic systems with potential antimicrobial and antitumor activities (Paronikyan et al., 2016).

Pharmacological Potential

While excluding specific details on drug use and dosage, it is important to note the interest in these compounds for their potential pharmacological applications. Research by Primofiore et al. (2005) on derivatives of a new tricyclic heteroaromatic system related to 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol showed promise as potential ligands at the benzodiazepine receptor due to structural analogies with potent ligands (Primofiore et al., 2005).

Novel Synthetic Approaches

The research community has also focused on developing novel synthetic methodologies for derivatives of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol. Rimaz et al. (2017) described a one-pot strategy for the regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives, highlighting the method's simplicity and high regioselectivity (Rimaz, Mousavi, Nikpey, & Khalili, 2017).

Biological Activities

The exploration of biological activities of these compounds has yielded promising results. Akbas and Berber (2005) investigated the antimicrobial activities of new pyrazolo[3,4-d]pyridazin derivatives, identifying compounds with significant activity against Gram-negative and Gram-positive bacteria and fungi (Akbas & Berber, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWTUQJUCRQZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=O)NN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)